4-Chloro-2-fluorocinnamic acid
Overview
Description
4-Chloro-2-fluorocinnamic acid is a chemical compound with the molecular formula C₉H₆ClFO₂ and a molecular weight of 200.6 g/mol . It is predominantly trans .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-fluorocinnamic acid consists of a benzene ring substituted with a chlorine atom and a fluorine atom, and a propenoic acid group . The exact spatial configuration can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
4-Chloro-2-fluorocinnamic acid is a solid at room temperature . It has a melting point of approximately 215 °C . More detailed physical and chemical properties can be obtained from specialized chemical databases .Scientific Research Applications
Bioaugmentation in Treating 4-Fluorocinnamic Acid
Research by Amorim et al. (2013) highlights the use of a rotating biological contactor for treating shock loadings of 4-fluorocinnamic acid (4-FCA). The study demonstrates the accumulation of 4-fluorobenzoate (4-FBA) as an intermediate and the recovery of a degrading bacterium from the biofilm, indicating the role of bioaugmentation in handling fluorinated compounds in waste streams (Amorim, Duque, Afonso, & Castro, 2013).
Aerobic Biotransformation
The aerobic biotransformation of 4-fluorocinnamic acid into 4-fluorobenzoic acid using non-acclimated industrial activated sludge was studied by Freitas dos Santos et al. (2004). This research is vital for understanding the biotransformation reactions of FCA in wastewater treatment plants, contributing to better management of waste streams containing this compound (Freitas dos Santos et al., 2004).
Chemical Synthesis
Si (2004) focused on the synthesis of methyl 4-fluorocinnamate, a compound used in asymmetric dihydroxylation and aminohydroxylation, by esterification of 4-fluorocinnamic acid. The study presents a cost-efficient method with potential applications in the preparation of chiral medicinal materials (Si, 2004).
Biodegradation Monitoring
Creaser et al. (2002) investigated the biodegradation of 4-fluorocinnamic acid and its monitoring through membrane inlet mass spectrometry. This technique provides an alternative to traditional chromatographic methods, facilitating the monitoring of semi-volatile organic compounds' biodegradation (Creaser, Santos, Lamarca, New, & Wolff, 2002).
Complete Biodegradation by Bacterial Consortium
Hasan et al. (2010) presented a study where a consortium of bacterial strains utilized 4-fluorocinnamic acid for growth under aerobic conditions. This research provides insights into the biochemical pathways involved in the complete mineralization of 4-fluorocinnamic acid (Hasan, Ferreira, Koetsier, Arif, & Janssen, 2010).
MALDI Mass Spectrometry Application
Calvano et al. (2016) explored the use of 4-chloro-α-cyanocinnamic acid as a matrix for cyanocobalamin detection in foodstuffs by matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). This study highlights the role of 4-chloro-α-cyanocinnamic acid in improving the sensitivity and specificity of MALDI MS for foodstuff analysis, providing a foundation for its application in qualitative analysis (Calvano, Ventura, Palmisano, & Cataldi, 2016).
Solid-Phase Synthesis of Heterocyclic Scaffolds
Křupková et al. (2013) discussed the utility of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, as a building block in solid-phase synthesis for creating various heterocyclic scaffolds. This research provides insights into the versatility of such compounds in drug discovery and the synthesis of diverse libraries of nitrogenous heterocycles (Křupková, Funk, Soural, & Hlaváč, 2013).
Fluorometric Analysis in Biological Studies
Welschmeyer (1994) explored a fluorometric method for analyzing chlorophyll a in the presence of chlorophyll b and pheopigments, demonstrating the potential use of chloro-fluoro compounds in sensitive biological assays (Welschmeyer, 1994).
Enhanced Performance of MALDI Matrices
Wiangnon and Cramer (2015) investigated the performance of 4-chloro-α-cyanocinnamic acid in MALDI MS, emphasizing its role in improving the analytical performance of MALDI matrices for high-sensitivity mass spectrometry (Wiangnon & Cramer, 2015).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(4-chloro-2-fluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLPOWWRHAOKMT-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230994 | |
Record name | (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluorocinnamic acid | |
CAS RN |
312693-55-3, 202982-65-8 | |
Record name | (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312693-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-(4-chloro-2-fluorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-2-fluorocinnamic acid, predominantly trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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